molecular formula C24H26ClN3O3S B6526105 N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]naphthalene-2-carboxamide hydrochloride CAS No. 1135226-80-0

N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]naphthalene-2-carboxamide hydrochloride

Cat. No.: B6526105
CAS No.: 1135226-80-0
M. Wt: 472.0 g/mol
InChI Key: SLKUFBUFHHCGGJ-UHFFFAOYSA-N
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Description

N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]naphthalene-2-carboxamide hydrochloride is a useful research compound. Its molecular formula is C24H26ClN3O3S and its molecular weight is 472.0 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 471.1383406 g/mol and the complexity rating of the compound is 607. The solubility of this chemical has been described as = [ug/mL]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]naphthalene-2-carboxamide hydrochloride is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

  • Chemical Formula : C21H26ClN3O3S2
  • Molecular Weight : 468.0324 g/mol
  • CAS Number : 1216748-76-3
  • Structure : The compound features a benzothiazole moiety, which is known for its biological activity.

Antimicrobial Properties

Research indicates that compounds similar to N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]naphthalene-2-carboxamide exhibit notable antimicrobial effects. For example, derivatives with similar structures have shown significant activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) with minimum inhibitory concentrations (MICs) as low as 55 µmol/L .

Anticancer Activity

Benzothiazole derivatives have been widely studied for their anticancer properties. A study demonstrated that related compounds could inhibit the proliferation of human cancer cell lines such as A431 and A549. These compounds were shown to induce apoptosis and arrest the cell cycle at specific phases . The mechanism often involves the modulation of signaling pathways such as AKT and ERK, which are critical in cancer cell survival and proliferation.

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets:

  • Inhibition of Enzymes : The compound may inhibit key enzymes involved in cancer cell metabolism.
  • Modulation of Signaling Pathways : It can affect pathways associated with inflammation and tumorigenesis.
  • Induction of Apoptosis : By promoting programmed cell death in malignant cells, it reduces tumor viability.

Study 1: Anticancer Efficacy

A recent investigation evaluated the effects of a benzothiazole derivative on human epidermoid carcinoma cells (A431). The study found that at concentrations of 1, 2, and 4 μM, the compound significantly inhibited cell proliferation and induced apoptosis through the downregulation of IL-6 and TNF-α inflammatory markers .

Study 2: Antimicrobial Activity

Another study focused on the antimicrobial efficacy of related naphthalene derivatives against various pathogens. The results indicated that certain compounds exhibited potent antibacterial activity with MIC values comparable to standard antibiotics .

Data Tables

Activity Type Target Organism/Cell Line MIC/IC50 Value Reference
AntibacterialMRSA55 µmol/L
AnticancerA431 Cell Line1 µM (apoptosis)
AnticancerA549 Cell Line2 µM (proliferation inhibition)

Properties

IUPAC Name

N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]naphthalene-2-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N3O3S.ClH/c1-26(2)13-14-27(23(28)18-10-9-16-7-5-6-8-17(16)15-18)24-25-21-19(29-3)11-12-20(30-4)22(21)31-24;/h5-12,15H,13-14H2,1-4H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLKUFBUFHHCGGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCN(C1=NC2=C(C=CC(=C2S1)OC)OC)C(=O)C3=CC4=CC=CC=C4C=C3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

8.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49677870
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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